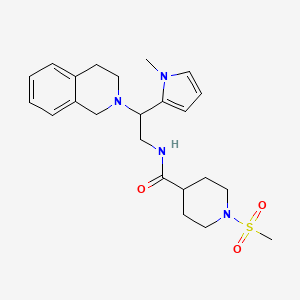
N-(2-(3,4-二氢异喹啉-2(1H)-基)-2-(1-甲基-1H-吡咯-2-基)乙基)-1-(甲磺酰基)哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound appears to be a complex molecule that may be related to the field of medicinal chemistry, given its structural features that are common in drug design, such as dihydroisoquinoline and piperidine moieties. These features are often seen in molecules with potential biological activity, and the presence of a sulfonyl group could indicate a role in enzyme inhibition or receptor modulation.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of dihydroisoquinolines is reported in a study where N,N'-(4,4'-Sulfonylbis(4,1-phenylene))bis(2-cyanoacetamid) was used as a key intermediate for the synthesis of novel dihydroisoquinolines . This suggests that similar synthetic strategies could be employed for the synthesis of the compound , involving key intermediates and multistep reactions to introduce the various functional groups and heterocyclic systems.
Molecular Structure Analysis
The molecular structure of dihydroisoquinoline derivatives has been explored through molecular docking studies to suggest mechanisms of action for their cytotoxic activity . This implies that the compound could also be analyzed using computational methods to predict its interaction with biological targets, which could be valuable in understanding its potential pharmacological properties.
Chemical Reactions Analysis
The chemical reactivity of dihydroisoquinoline derivatives can be inferred from the literature. Compounds with similar structures have been synthesized and evaluated for their biological activities, which often involve interactions with enzymes or receptors . The specific functional groups present in the compound, such as the sulfonyl and piperidine moieties, are likely to influence its reactivity and the types of chemical reactions it may undergo.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, it is possible to infer that it would exhibit properties typical of similar heterocyclic compounds. These might include moderate solubility in organic solvents, potential for forming salts with acids or bases, and a certain degree of stability under physiological conditions. The presence of multiple nitrogen atoms suggests the possibility of tautomerism and the formation of hydrogen bonds, which could affect its solubility and bioavailability .
Relevant Case Studies
Although no direct case studies on the compound are provided, the literature does include case studies on related compounds. For example, certain dihydroisoquinoline derivatives have been evaluated for their anticancer activity against human breast cancer cell lines, with some showing promising cytotoxic activity . Additionally, derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been studied as potent and selective histamine-3 receptor antagonists, indicating the therapeutic potential of such compounds in the treatment of disorders related to neurotransmitter imbalances . These studies provide a context for the possible applications of the compound in medicinal chemistry and pharmacology.
科学研究应用
合成与评估
研究已经对杂环羧酰胺的合成和评估进行了研究,包括类似于所讨论化合物的化合物,作为潜在抗精神病药。这些化合物已经过体外评估,以了解它们与多巴胺 D2、血清素 5-HT2 和血清素 5-HT1a 受体的结合,以及体内评估它们拮抗小鼠阿扑吗啡诱导反应的能力,表明它们作为抗精神病药的潜力,而没有明显的锥体外系副作用 (Norman 等人,1996)。
潜在的抗癌活性
含有缩合哌啶部分的芳香磺酰胺,在结构上与所讨论的化合物相关,已显示出诱导氧化应激和各种癌细胞系中谷胱甘肽耗竭,表现出细胞毒性作用。这些发现表明它们作为氧化应激诱导抗癌剂的潜力 (Madácsi 等人,2013)。
尿路选择性活性
(芳氧基)乙基吡咯烷和哌啶的芳基磺酰胺衍生物已被合成并评估其具有尿路选择性特征的 α1-肾上腺素能受体拮抗特性。这些发现表明它们在开发针对泌尿系统疾病的疗法中的用途 (Rak 等人,2016)。
抗菌研究
与目标化合物相关的哌啶基四氢噻吩并[2,3-c]异喹啉结构的化合物已被合成并研究其抗菌活性。这些化合物已显示出对提名病原菌有希望的影响,表明它们在抗菌治疗中的潜力 (Zaki 等人,2021)。
分子相互作用研究
类似化合物与大麻素受体的分子相互作用研究提供了对拮抗剂活性的结构要求的见解,有助于理解受体-配体相互作用和受体特异性药物的开发 (Shim 等人,2002)。
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S/c1-25-12-5-8-21(25)22(26-13-9-18-6-3-4-7-20(18)17-26)16-24-23(28)19-10-14-27(15-11-19)31(2,29)30/h3-8,12,19,22H,9-11,13-17H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHLUSVBCPMXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2525430.png)


![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-naphthalen-2-ylacetamide;hydrochloride](/img/structure/B2525434.png)
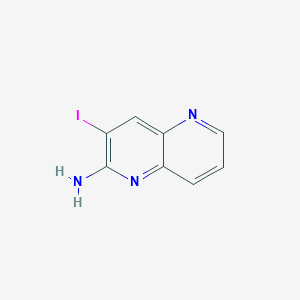
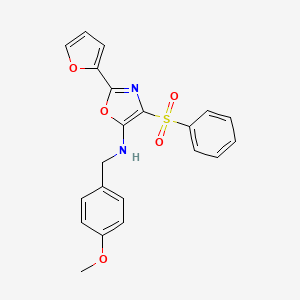
![8-(4-ethoxyphenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2525438.png)
![5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2525439.png)
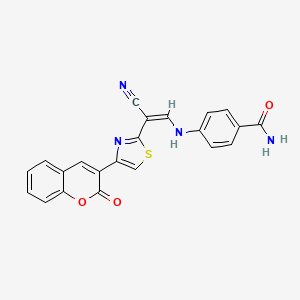
![2-[2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide](/img/structure/B2525441.png)
![methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine](/img/structure/B2525443.png)
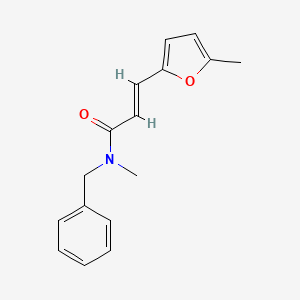
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2525445.png)
![N-(3-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2525448.png)